molecular formula C11H15N3O2 B15216052 (3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine CAS No. 919120-73-3

(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B15216052
CAS No.: 919120-73-3
M. Wt: 221.26 g/mol
InChI Key: HACZZGUCTDBHMT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a 3-nitrophenylmethyl substituent. The stereochemistry at the 3-position of the pyrrolidine ring (R-configuration) is critical for its spatial orientation, which may affect binding affinity in therapeutic applications.

Properties

CAS No.

919120-73-3

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C11H15N3O2/c12-10-4-5-13(8-10)7-9-2-1-3-11(6-9)14(15)16/h1-3,6,10H,4-5,7-8,12H2/t10-/m1/s1

InChI Key

HACZZGUCTDBHMT-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-Nitrobenzyl Group: This step often involves nucleophilic substitution reactions where a nitrobenzyl halide reacts with the pyrrolidine ring.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Nitrobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides are often used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug design and development.

Medicine

In medicine, ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-1-(3-Nitrobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Key analogs with substituted phenyl groups
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-amine 3-Nitro C₁₁H₁₅N₃O₂ 221.26 (calculated) Electron-withdrawing group; potential CNS activity N/A
(3R)-1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride 3-Chloro C₁₁H₁₅ClN₂ 210.7 Increased lipophilicity; dihydrochloride salt enhances solubility
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride 3-Fluoro, 2-Nitro C₁₁H₁₃F₂N₃O₂ 257.24 Dual electron-withdrawing groups; halogen enhances bioavailability
[1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine 3-Fluoro C₁₁H₁₅FN₂ 194.25 Fluorine improves metabolic stability

Key Observations :

  • Nitro vs. Chloro and fluoro substituents increase lipophilicity, improving membrane permeability but may reduce solubility without salt forms (e.g., dihydrochloride in ).
  • Dual Substituents : The 3-fluoro-2-nitro derivative () combines steric and electronic effects, which could modulate binding specificity in protein targets.

Heterocyclic and Extended Ring Systems

Table 2: Analogs with heterocyclic or extended aromatic systems
Compound Name Core Structure Molecular Weight (g/mol) Biological Relevance Evidence ID
(3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Quinazoline 214.27 Potential kinase inhibition
(3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine Pyrrolopyrimidine with pyrido-pyrazine N/A Ligand in protein-ligand complexes (PDB: 1A0)
(3R,4S)-1-[(2-Methoxyphenyl)methyl]-N,N-dimethyl-4-(1-methylindol-3-yl)pyrrolidin-3-amine Indole-containing pyrrolidine N/A PRC2 complex inhibitor (IC₅₀ ~100 nM)

Key Observations :

  • Quinazoline Derivatives : The quinazoline moiety () introduces a planar aromatic system, often associated with kinase inhibition (e.g., EGFR, VEGFR).
  • Pyrrolopyrimidine Systems : The compound in features a fused heterocyclic core, likely targeting ATP-binding pockets in kinases or nucleic acid-binding proteins.
  • Indole-Containing Analogs : The indole group in enables π-π stacking interactions, critical for inhibiting protein-protein interactions (e.g., Polycomb EED protein).

Stereochemical and Conformational Modifications

Table 3: Impact of stereochemistry and substituent conformation
Compound Name Stereochemistry/Conformation Key Feature Evidence ID
(3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine (3R,4S) configuration Cyclopropyl and methoxymethyl groups enhance rigidity
(3R)-1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine Thiophene substituent Sulfur atom improves π-interactions

Key Observations :

  • Thiophene vs. Phenyl : Thiophene () introduces sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces) distinct from nitro-phenyl systems.

Data Tables (Consolidated)

Refer to Tables 1–3 for detailed comparisons of molecular properties, substituents, and biological relevance.

Biological Activity

(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a nitrophenyl group. The presence of the nitro group is significant, as it can influence the compound's reactivity and interaction with biological targets.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of various pyrrolidine derivatives, including this compound. The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2) and nitric oxide synthase (iNOS).

Table 1: Inhibitory Activity against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Other Pyrrolidine DerivativesVariesVaries

The specific IC50 values for this compound have yet to be determined in published literature, but comparative studies suggest that similar compounds exhibit significant inhibitory activity against COX enzymes, which are crucial in the inflammatory response .

Structure-Activity Relationships (SAR)

SAR studies indicate that modifications to the pyrrolidine ring and the introduction of various substituents can enhance biological activity. For instance, electron-withdrawing groups like nitro can increase potency by stabilizing transition states during enzyme interactions.

Figure 1: Proposed SAR for Pyrrolidine Derivatives

SAR Diagram

Case Study 1: In Vivo Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of pyrrolidine derivatives, compounds similar to this compound were tested in carrageenan-induced paw edema models in rats. The results demonstrated a significant reduction in inflammation compared to control groups, suggesting a promising therapeutic application for inflammatory diseases .

Case Study 2: Neuroprotective Effects

Another area of investigation involves neuroprotective properties linked to pyrrolidine derivatives. Research indicates that certain modifications can lead to enhanced neuroprotection in models of neurodegeneration, potentially through modulation of glutamate receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.